molecular formula C22H27N3O6S B5150794 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

Cat. No.: B5150794
M. Wt: 461.5 g/mol
InChI Key: JZVQNDZONHPAIL-UHFFFAOYSA-N
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Description

4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonamide group, a pyrrolidine ring, and a dimethoxyphenethyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the 3,4-dimethoxyphenethylamine, which can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile . This intermediate is then coupled with a pyrrolidine derivative under appropriate conditions to form the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-19-8-5-16(13-20(19)31-2)10-12-25-21(26)14-18(22(25)27)24-11-9-15-3-6-17(7-4-15)32(23,28)29/h3-8,13,18,24H,9-12,14H2,1-2H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVQNDZONHPAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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